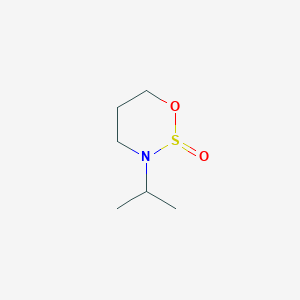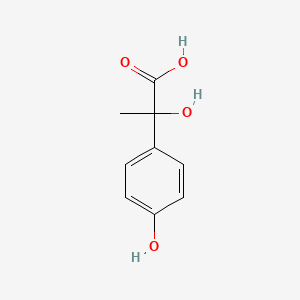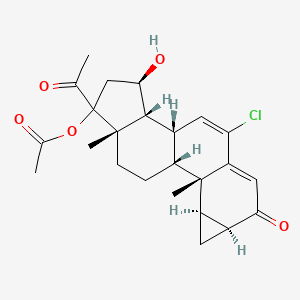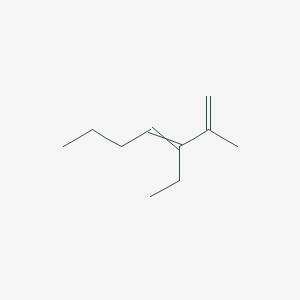![molecular formula C32H25N3O6 B13795739 [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate CAS No. 7511-00-4](/img/structure/B13795739.png)
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate: is a complex organic compound with the molecular formula C32H25N3O6 and a molecular weight of 547.557 g/mol This compound is characterized by its unique structure, which includes benzoyloxy groups and a phenyltriazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the benzoyloxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxy derivatives, amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and is utilized in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of bioactive molecules and probes for studying enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of novel pharmaceuticals with specific biological activities .
Industry: Industrially, this compound finds applications in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, coatings, and other high-performance materials .
Mécanisme D'action
The mechanism of action of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate involves its interaction with specific molecular targets. The phenyltriazolyl moiety is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Benzimidazole derivatives: These compounds share structural similarities and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Benzothiazole derivatives: These compounds are also structurally related and have been studied for their potential as anti-tubercular agents.
Uniqueness: [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate is unique due to its specific combination of benzoyloxy and phenyltriazolyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
7511-00-4 |
|---|---|
Formule moléculaire |
C32H25N3O6 |
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
[2,3-dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate |
InChI |
InChI=1S/C32H25N3O6/c36-30(23-13-5-1-6-14-23)39-22-28(40-31(37)24-15-7-2-8-16-24)29(41-32(38)25-17-9-3-10-18-25)27-21-33-35(34-27)26-19-11-4-12-20-26/h1-21,28-29H,22H2 |
Clé InChI |
WCJCXQMDHLDRAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(C(C2=NN(N=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)




![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)

![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)

![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
